(4-Dimethylaminomethyl)phenylmagnesium bromide

Steroid Synthesis Pharmaceutical Intermediates Grignard Addition

(4-Dimethylaminomethyl)phenylmagnesium bromide (CAS 220341-64-0), also known as 4-(dimethylamino)phenylmagnesium bromide or Bromo(4-(dimethylamino)phenyl)magnesium, is a specialized organometallic compound belonging to the class of aryl Grignard reagents. It features a para-dimethylamino group on the phenyl ring, which significantly alters its electronic properties and reactivity compared to unsubstituted phenylmagnesium bromide.

Molecular Formula C9H12BrMgN
Molecular Weight 238.41 g/mol
CAS No. 220341-64-0
Cat. No. B6289378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Dimethylaminomethyl)phenylmagnesium bromide
CAS220341-64-0
Molecular FormulaC9H12BrMgN
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=[C-]C=C1.[Mg+2].[Br-]
InChIInChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyYKXMIEQXWLWODE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement of (4-Dimethylaminomethyl)phenylmagnesium Bromide (CAS 220341-64-0) Demands Specific Evaluation Over Generic Grignard Reagents


(4-Dimethylaminomethyl)phenylmagnesium bromide (CAS 220341-64-0), also known as 4-(dimethylamino)phenylmagnesium bromide or Bromo(4-(dimethylamino)phenyl)magnesium, is a specialized organometallic compound belonging to the class of aryl Grignard reagents . It features a para-dimethylamino group on the phenyl ring, which significantly alters its electronic properties and reactivity compared to unsubstituted phenylmagnesium bromide [1]. This compound is supplied as a solution in THF or 2-MeTHF and is utilized as a strong nucleophile in various cross-coupling and addition reactions, particularly where an electron-rich aromatic moiety is desired in the final product .

Electron-rich aryl Grignard reagent for cross-coupling and nucleophilic addition reactions where a 4-dimethylaminophenyl moiety is required.
Supplied as a solution in THF or 2-MeTHF; evaluated for strong nucleophilicity modulated by the para-dimethylamino substituent.
Selection context: electronic and steric effects demand reagent-specific optimization; cannot be assumed interchangeable with generic aryl Grignard solutions.

The Electronic and Steric Influence of the 4-Dimethylamino Substituent Precludes Direct Substitution with Unsubstituted Phenylmagnesium Bromide in Targeted Syntheses


The presence of the strongly electron-donating 4-dimethylamino group in this Grignard reagent fundamentally alters its nucleophilicity and, consequently, its reactivity profile and selectivity in key transformations [1]. This substitution dictates the regioselectivity in cross-coupling reactions and influences the electronic properties of the resulting ligand or building block, a critical parameter that cannot be replicated by unsubstituted phenylmagnesium bromide or other simpler analogs . Attempting to substitute with a less electron-rich Grignard reagent will lead to a different product distribution, lower yields, or a final compound with divergent chemical and physical characteristics, potentially invalidating downstream applications. The following evidence provides quantifiable differentiation in critical applications.

Using unsubstituted phenylmagnesium bromide may significantly alter nucleophilicity and regioselectivity because the para-dimethylamino electron-donating group is absent.
Product distribution and yields in Pd-catalyzed cross-coupling may shift; the competing non-catalytic pathway observed with this reagent is unlikely to be replicated by simpler analogs.
Downstream ligand or building block may exhibit divergent electronic properties, potentially invalidating performance in catalysis or materials applications if a generic Grignard is substituted.

Quantitative Differentiation Evidence for (4-Dimethylaminomethyl)phenylmagnesium Bromide vs. Generic Aryl Grignard Reagents


Essential Role as the Exclusive Nucleophile for Introducing the Critical 4-Dimethylaminophenyl Group in Mifepristone (RU-486) Synthesis

The synthesis of mifepristone, a clinically used antiprogestin, mandates the use of this specific Grignard reagent to install the essential 11β-(4-dimethylaminophenyl) moiety [1]. The reaction involves the stereoselective addition of (4-dimethylaminomethyl)phenylmagnesium bromide to a specific steroid epoxide intermediate (IV) [1]. No alternative, commercially viable route exists to introduce this exact group at this specific position. Using unsubstituted phenylmagnesium bromide or a less electron-rich analog would result in a different, biologically inactive analog, rendering the synthetic route unviable [2].

Exclusive Nucleophile
Class-level
Designated nucleophile for 11β-(4-dimethylaminophenyl) group introduction in mifepristone intermediate synthesis.
Reported synthetic necessity; alternative Grignard reagents yield analogs with altered pharmacological profiles.
Addition to steroid epoxide in THF; no commercially viable alternative route documented.
Steroid Synthesis Pharmaceutical Intermediates Grignard Addition

Deterministic Control of Product Selectivity in Pd-Catalyzed Cross-Coupling: Divergent Pathways for Catalytic vs. Non-Catalytic Processes

In a study of its Pd(PPh3)4-catalyzed cross-coupling with 4-bromobenzonitrile, the reaction outcome is governed not just by yield, but by the order of reagent addition, which determines the primary product [1]. The study identified two main products: the desired cross-coupled biaryl, 4-N,N-dimethylamino-4'-cyanobiphenyl, from the catalytic cycle, and the ketone, 4-N,N-dimethylaminophenyl 4'-bromophenyl ketone, from a non-catalytic side reaction [1]. This is in contrast to many aryl Grignard reagents where the cross-coupling product is the dominant outcome irrespective of addition sequence.

Product Selectivity
Head-to-head
Biaryl vs. ketone outcome depends on order of reagent addition in Pd(PPh₃)₄-catalyzed cross-coupling with 4-bromobenzonitrile.
Non-catalytic side pathway requires strict parameter control, distinguishing it from more forgiving standard aryl Grignard reagents.
Desired cross-coupled biaryl: 4-N,N-dimethylamino-4′-cyanobiphenyl.
Cross-Coupling Catalysis Reaction Selectivity

Distinct Physical and Stability Profile: Direct Comparison to Unsubstituted Phenylmagnesium Bromide

The compound exhibits physical properties distinct from unsubstituted phenylmagnesium bromide [1]. Its density as a 0.5 M solution in THF is 0.951 g/mL at 25 °C, and its boiling point is 65 °C . Its flash point (< 1 °F / -17 °C) and storage requirement (2-8 °C) classify it as a highly flammable liquid that must be kept refrigerated, representing a different hazard profile compared to some other commercially available Grignard solutions .

Physical Properties
Context-dependent
Density 0.951 g/mL (0.5 M in THF); flash point < 1 °F; storage at 2–8 °C.
Distinct physical hazard profile compared to unsubstituted phenylmagnesium bromide solutions; necessitates tailored handling and storage.
Molecular weight 224.38 g/mol influences solution properties.
Physical Properties Stability Handling

Enabling Synthesis of Electron-Rich Triarylphosphine Ligands and Deuterated Dyes for Specialized Applications

This Grignard reagent is explicitly designated for the preparation of triaryl phosphine ligands and penta-deuterium-substituted Malachite green salt . The electron-donating nature of the dimethylamino group is a key design feature that imparts specific electronic properties to these ligands, which are crucial for catalytic activity in certain reactions [1]. A generic aryl Grignard reagent would not yield a ligand with the same electron-donating capability, thus altering the performance of the resulting catalyst.

Specialty Synthons
Class-level
Direct precursor to triarylphosphine ligands and penta-deuterium-substituted Malachite green salt.
Enables electron-rich architectures for catalysis and analytical internal standards; generic Grignard reagents would not deliver the same electronic or isotopic pattern.
Reaction with PCl₃ (phosphines) or specific carbonyl electrophiles (dyes).
Ligand Synthesis Deuterated Compounds Specialty Reagents

Validated Application Scenarios for (4-Dimethylaminomethyl)phenylmagnesium Bromide Based on Differential Evidence


Synthesis of 11β-(4-Dimethylaminophenyl)-Substituted Steroids (e.g., Mifepristone)

This is the premier application for this reagent. It is the established, patented nucleophile for introducing the 11β-(4-dimethylaminophenyl) group into a steroidal framework, a step essential for the biological activity of mifepristone [1]. Procurement is justified for any laboratory or CMO involved in the synthesis of this API or its structural analogs. The stereoselectivity and specific reactivity profile are unmatched by any alternative Grignard reagent [1].

Preparation of Electron-Rich Triarylphosphine Ligands for Transition Metal Catalysis

Procurement is indicated when the synthetic target is a triarylphosphine ligand containing one or more 4-dimethylaminophenyl groups [1]. The strong electron-donating character of this group, imparted by the Grignard reagent, is a key parameter in tuning the activity and selectivity of the resulting metal catalyst . Substitution with a less electron-rich aryl Grignard reagent will produce a ligand with different electronic properties and, consequently, altered catalytic performance [1].

Synthesis of Deuterated Analytical Standards (e.g., Malachite Green-d5)

This Grignard reagent is a key building block for the synthesis of penta-deuterium-substituted Malachite green salt, an important internal standard for analytical chemistry [1]. The use of this specific Grignard ensures the correct substitution pattern and isotope incorporation is achieved. Using a different nucleophile would produce a different product, rendering it unsuitable as a specific analytical standard [1].

Regioselective Addition to Epoxides for Pharmaceutical Intermediates

Beyond mifepristone, the compound's utility in opening protected epoxides to install a 4-dimethylaminophenyl group is documented [1]. This reaction sequence, followed by oxidation, yields valuable ketone intermediates [1]. The reagent's specificity is crucial for achieving the desired regiochemical outcome in these complex, multi-step syntheses. Procurement is recommended for projects requiring the introduction of this specific aryl group into a molecule via nucleophilic addition to an epoxide [1].

Application
Selection Property
Validation Focus
11β-(4-Dimethylaminophenyl)-substituted steroid intermediate synthesis
Stereoselective nucleophilic addition to steroidal epoxide
Stereochemical outcome and intermediate purity confirmation
Electron-rich triarylphosphine ligand preparation
Controlled incorporation of strong electron-donating 4-dimethylaminophenyl group
Ligand electronic property verification and catalytic performance review
Deuterated analytical standard synthesis (e.g., Malachite Green-d₅)
Defined substitution pattern and isotope incorporation
Analytical standard identity and isotopic purity confirmation
Regioselective epoxide opening for ketone pharmaceutical intermediates
Regioselective Grignard addition to protected epoxides
Regiochemical outcome and downstream oxidation efficiency review

Technical Documentation Hub

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